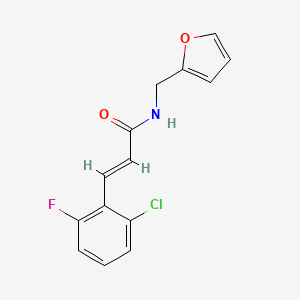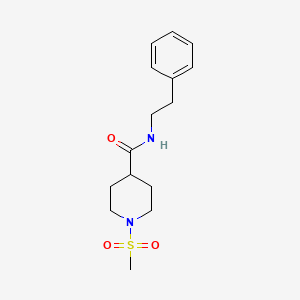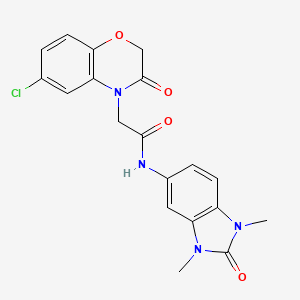![molecular formula C15H14N2O2S2 B5695167 N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea, also known as MDBU-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In neuroprotection, this compound has been found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In antimicrobial activity, this compound is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to decrease cell viability and induce apoptosis, as well as inhibit cell migration and invasion. In neuroprotection, this compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. In antimicrobial activity, this compound has been found to have potent activity against various bacteria and fungi, including multidrug-resistant strains.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potent activity against cancer cells, neurodegenerative diseases, and multidrug-resistant bacteria and fungi. However, there are also limitations to its use, including its potential toxicity and lack of in vivo studies.
将来の方向性
There are several future directions for N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea research, including further studies on its mechanism of action, optimization of its synthesis method, and in vivo studies to evaluate its efficacy and safety. Additionally, this compound could be explored for its potential applications in other fields, such as antiviral activity and anti-inflammatory activity. Finally, the development of this compound derivatives could lead to the discovery of more potent and selective compounds for various applications.
合成法
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of 2-(methylthio)aniline with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of thiourea and a base. The resulting product is then purified through recrystallization.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, this compound has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, this compound has been shown to have potent activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-21-14-5-3-2-4-11(14)17-15(20)16-10-6-7-12-13(8-10)19-9-18-12/h2-8H,9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQWCKPXKFQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)